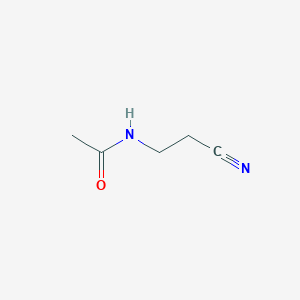
5-Bromo-2-hydroxy-3-(trifluoromethyl)benzoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
The compound of interest, 5-Bromo-2-hydroxy-3-(trifluoromethyl)benzoic acid, is a brominated benzoic acid derivative with a trifluoromethyl group and a hydroxyl group. This structure is related to various compounds discussed in the provided papers, which include brominated and hydroxylated benzoic acid derivatives with different substituents and positions on the aromatic ring.
Synthesis Analysis
The synthesis of related compounds involves multi-step reactions, including bromination, diazotization, and hydrolysis. For instance, 2,4,6-Tribromo-3-hydroxybenzoic acid is synthesized from amino benzoic acid through a three-step reaction process, achieving a high yield and purity . Similarly, 5-Bromo-2-chloro-4-(methoxycarbonyl)benzoic acid is prepared from dimethyl terephthalate in six steps, including nitration, hydrolysis, hydrogenation, esterification, bromination, and diazotization . These methods could potentially be adapted for the synthesis of 5-Bromo-2-hydroxy-3-(trifluoromethyl)benzoic acid.
Molecular Structure Analysis
The molecular structure of related compounds is often characterized by spectroscopic techniques and X-ray diffraction analysis. For example, the structure of tris(5-bromo-2-methoxyphenyl)bismuth bis(bromodifluoroacetate) is determined by IR spectroscopy and X-ray diffraction, revealing a distorted trigonal-bipyramidal coordination around the bismuth atom . The crystal structures of bromo-hydroxy-benzoic acid derivatives are compared, showing two-dimensional architectures formed by hydrogen bonds and other interactions . These findings provide insights into the potential molecular structure of 5-Bromo-2-hydroxy-3-(trifluoromethyl)benzoic acid.
Chemical Reactions Analysis
The chemical reactivity of brominated benzoic acid derivatives includes reactions with various nucleophiles and the formation of coordination compounds. For instance, lanthanide-based coordination polymers are assembled from derivatives of dihydroxy benzoates, demonstrating the ability of these compounds to act as ligands . The reactivity of 1-Bromo-3,5-bis(trifluoromethyl)benzene with different organometallic intermediates suggests that the trifluoromethyl group can influence the reactivity of the brominated aromatic ring .
Physical and Chemical Properties Analysis
The physical and chemical properties of related compounds are influenced by their molecular structure. The presence of bromine and other substituents affects properties such as solubility, melting point, and reactivity. The photophysical properties of lanthanide complexes derived from benzoic acid derivatives are characterized by their luminescence efficiencies and excited state lifetimes . These properties are crucial for the potential application of 5-Bromo-2-hydroxy-3-(trifluoromethyl)benzoic acid in various fields, including material science and pharmaceuticals.
Scientific Research Applications
Synthesis and Chemical Properties
- 5-Bromo-2-hydroxy-3-(trifluoromethyl)benzoic acid serves as a key intermediate in various chemical syntheses. For instance, its derivatives, such as 3-bromo-4-hydroxy-5-methoxy-benzoic acid methyl ester, are synthesized through processes like bromination, oxidation, and esterification, demonstrating its versatility in organic synthesis (Zha, 2011).
- The compound is utilized in the development of novel industrial processes, such as in the manufacturing of therapeutic Sodium-glucose cotransporter-2 (SGLT2) inhibitors, indicating its potential in pharmaceutical manufacturing (Zhang et al., 2022).
Structural and Molecular Studies
- Crystal structure analysis of bromo–hydroxy–benzoic acid derivatives provides insights into intermolecular interactions and molecular architectures, which is crucial for understanding their chemical behavior and potential applications (Suchetan et al., 2016).
Biological Applications
- Some derivatives of 5-Bromo-2-hydroxy-3-(trifluoromethyl)benzoic acid have shown antibacterial and antifungal activities, highlighting its significance in the development of new antimicrobial agents (Mehta, 2013).
- The compound is also relevant in biosynthesis studies, such as in the production of natural products derived from 3-Amino-5-hydroxy benzoic acid, which has a wide range of applications in pharmaceuticals and biochemistry (Kang et al., 2012).
Material Science and Organic Synthesis
- In the field of material science, derivatives of 5-Bromo-2-hydroxy-3-(trifluoromethyl)benzoic acid are used for synthesizing complex organic compounds and polymers, demonstrating its role in advanced materials engineering (Kharas et al., 2020).
properties
IUPAC Name |
5-bromo-2-hydroxy-3-(trifluoromethyl)benzoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4BrF3O3/c9-3-1-4(7(14)15)6(13)5(2-3)8(10,11)12/h1-2,13H,(H,14,15) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RXZMPNQNKZGQAY-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1C(=O)O)O)C(F)(F)F)Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4BrF3O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801231355 |
Source


|
| Record name | 5-Bromo-2-hydroxy-3-(trifluoromethyl)benzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801231355 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
285.01 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Bromo-2-hydroxy-3-(trifluoromethyl)benzoic acid | |
CAS RN |
251300-31-9 |
Source


|
| Record name | 5-Bromo-2-hydroxy-3-(trifluoromethyl)benzoic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=251300-31-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-Bromo-2-hydroxy-3-(trifluoromethyl)benzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801231355 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![8-Bromo-6-methylimidazo[1,2-a]pyridine](/img/structure/B1283598.png)

![6-Chloro[1,2,4]triazolo[4,3-b]pyridazin-3-amine](/img/structure/B1283605.png)





